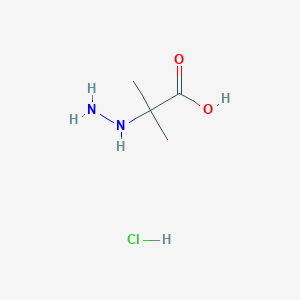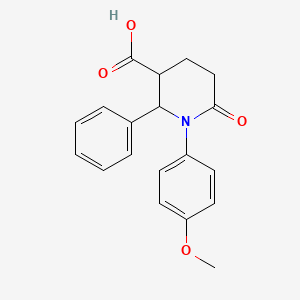
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a piperidine ring (a six-membered ring with one nitrogen atom), phenyl groups (aromatic rings), a carboxylic acid group (-COOH), and a methoxy group (-OCH3) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperidine ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the nature of its functional groups. For example, the carboxylic acid group could potentially engage in reactions involving the donation of a proton (H+), while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its molecular weight, polarity, solubility in various solvents, melting point, boiling point, and stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid is a key intermediate in pharmaceutical synthesis. For instance, it plays a role in the synthesis of the anticoagulant apixaban, as demonstrated in a study where its X-ray powder diffraction data were reported, showing no detectable impurities (Qing Wang et al., 2017). This highlights its purity and potential in drug development.
Fluorescence and Biomedical Analysis
The compound exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it valuable for biomedical analysis. This was evidenced in a study involving a related compound, 6-Methoxy-4-quinolone, which showed strong fluorescence across a wide pH range and was stable against light and heat, suggesting potential for similar characteristics in 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid (Junzo Hirano et al., 2004).
Chemical Stability and Reactivity
Its stability and reactivity have been explored in various chemical reactions. For example, research on a structurally similar compound, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, showed how it reacts with different reagents, leading to the formation of various heterocyclic compounds (E. V. Pimenova et al., 2003). This indicates the versatility of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid in chemical synthesis.
Biological Activity and Therapeutic Potential
Its biological activity and therapeutic potential have been investigated. In a study, a related compound was synthesized and evaluated for its treatment and nursing applications against children bronchial pneumonia. The results suggested excellent biological activity for the compound (Xiao-fang Ding & Xiao Zhong, 2022). This opens avenues for exploring the therapeutic applications of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid in similar contexts.
Safety and Hazards
Mecanismo De Acción
Target of Action
For instance, Apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade .
Mode of Action
Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
For instance, Apixaban, a similar compound, affects the coagulation cascade by inhibiting FXa .
Pharmacokinetics
Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation .
Action Environment
For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of many drugs .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)20-17(21)12-11-16(19(22)23)18(20)13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJLXJYIKCRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

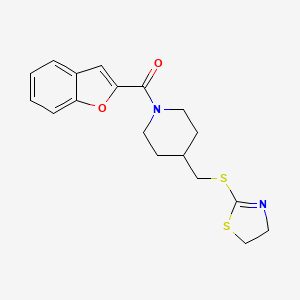
![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)
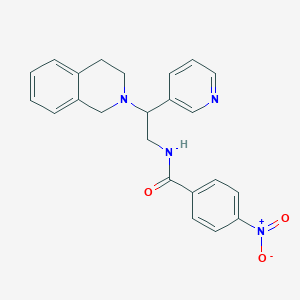
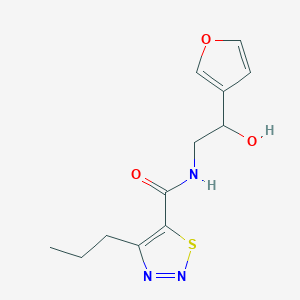
![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)
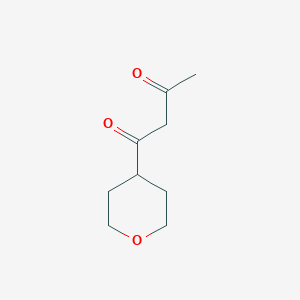
![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)

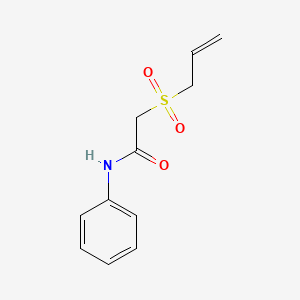

![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)
